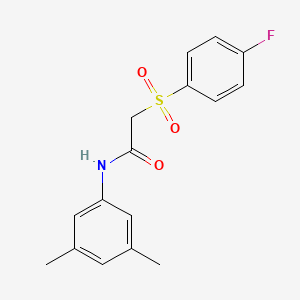

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, commonly known as DFB, is a chemical compound that has been the subject of extensive scientific research due to its potential application in various fields.

Scientific Research Applications

Fluorescent Molecular Probes

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide derivatives are explored as fluorescent solvatochromic dyes in research. These compounds, with their "push-pull" electron transfer system, exhibit strong solvent-dependent fluorescence. This property is highly correlated with the empirical solvent polarity parameter, ET(30), suggesting the fluorescence arises from an intramolecular charge transfer. The sensitivity of these fluorophores to the fluorescence environment, coupled with their long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts, makes them suitable for developing ultra-sensitive fluorescent molecular probes. These probes can be employed to study a variety of biological events and processes, enhancing our understanding of cellular dynamics and molecular interactions (Diwu et al., 1997).

Polymer Science for Fuel-Cell Applications

In polymer science, derivatives of this compound are utilized in the synthesis of sulfonated poly(arylene ether sulfone) block copolymers. These materials, incorporating bis(4-fluorophenyl)sulfone and 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, exhibit promising properties for fuel-cell applications. Their proton conductivity, comparable to or exceeding that of perfluorinated ionomer membranes like Nafion, and their enhanced mechanical properties make them suitable for use in fuel-cell membranes. The pronounced phase separation observed in these copolymers, as revealed by scanning transmission electron microscopy, contributes to their high performance in fuel-cell environments (Bae et al., 2009).

Turn-On Mode Fluorescent Diarylethene

The compound is also investigated in the context of turn-on mode fluorescent diarylethene derivatives, which exhibit solvatochromism of fluorescence. This property is valuable for creating molecular probes that can adapt their fluorescent response based on solvent polarity, allowing for the detailed study of microscopic polarity in biological cells and materials. Such adaptability in fluorescence, combined with the ability to switch the fluorescent state through photoirradiation, opens up new avenues for super-resolution fluorescence imaging and the exploration of cellular microenvironments (Morimoto et al., 2018).

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-11-7-12(2)9-14(8-11)18-16(19)10-22(20,21)15-5-3-13(17)4-6-15/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAVDVLLGCJMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

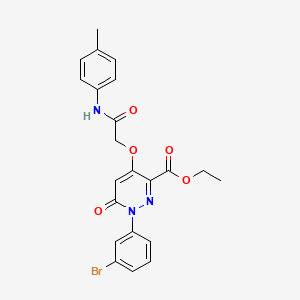

![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2858874.png)

![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)

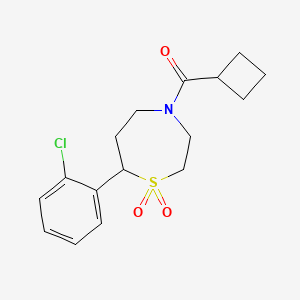

![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)

![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)

![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)